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Compound of Interest

Compound Name: 6-Amino-4-chloronicotinic acid

Cat. No.: B2375884 Get Quote

Introduction: Unlocking the Potential of a Highly
Functionalized Pyridine Core
In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance,

forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their prevalence

stems from their ability to engage in hydrogen bonding, their metabolic stability, and their

capacity to be readily functionalized to modulate pharmacokinetic and pharmacodynamic

properties. 6-Amino-4-chloronicotinic acid emerges as a particularly intriguing, yet

underexplored, building block for drug discovery. Its trifunctional nature—an amino group, a

chloro substituent, and a carboxylic acid on a pyridine ring—offers a rich platform for diverse

chemical modifications, enabling the synthesis of complex and biologically active molecules.

This technical guide provides a comprehensive overview of the potential applications of 6-
Amino-4-chloronicotinic acid in medicinal chemistry, with a focus on its utility as a scaffold

for the synthesis of kinase inhibitors and other targeted therapeutics. We will delve into the

causality behind experimental choices and provide detailed, field-proven protocols for key

transformations.

Core Properties and Reactivity
6-Amino-4-chloronicotinic acid is an off-white to white solid with the molecular formula

C₆H₅ClN₂O₂.[4][5] The strategic placement of its functional groups dictates its reactivity and

potential for elaboration.
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Property Value Source

CAS Number 1060808-94-7 [4][5]

Molecular Formula C₆H₅ClN₂O₂ [4]

Molecular Weight 172.57 g/mol [6]

Appearance Off-white to white solid [4]

Storage 2-8°C [4]

The reactivity of 6-Amino-4-chloronicotinic acid is governed by its three key functional

groups:

The 6-Amino Group: This primary amine is a versatile nucleophile and can readily undergo

acylation, alkylation, and arylation reactions. It can also serve as a key hydrogen bond donor

in ligand-protein interactions.

The 4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to

nucleophilic aromatic substitution (SNAr) and can be displaced by a variety of nucleophiles.

Furthermore, it serves as a handle for transition metal-catalyzed cross-coupling reactions,

such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction

of diverse aryl, heteroaryl, and alkyl groups.[7][8]

The 3-Carboxylic Acid Group: This group can be converted into a wide range of derivatives,

including esters, amides, and acid chlorides. This functionalization is crucial for modulating

solubility, cell permeability, and for introducing additional points of interaction with biological

targets.

Application in Kinase Inhibitor Synthesis: A
Hypothetical Pathway
The aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase

inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region

of the kinase domain. The unique substitution pattern of 6-Amino-4-chloronicotinic acid
makes it an attractive starting material for the synthesis of novel kinase inhibitors.
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Herein, we propose a synthetic strategy to utilize 6-Amino-4-chloronicotinic acid as a

scaffold for a hypothetical kinase inhibitor targeting a generic ATP-binding site.

Workflow for the Synthesis of a Hypothetical Kinase
Inhibitor

6-Amino-4-chloronicotinic acid

Amide Coupling

R-NH2, Coupling Agent

Suzuki Cross-Coupling

Arylboronic acid, Pd catalyst, Base

Final Kinase Inhibitor

 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for a kinase inhibitor.

Protocol 1: Amide Formation at the Carboxylic Acid
This protocol details the conversion of the carboxylic acid group of 6-Amino-4-chloronicotinic
acid to an amide. This is a fundamental step to introduce diversity and modulate the properties

of the final compound.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry.

The choice of the amine component (R-NH₂) allows for the introduction of various

functionalities that can interact with the solvent-exposed region of the kinase active site or

improve pharmacokinetic properties.
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Materials:

6-Amino-4-chloronicotinic acid

Desired primary or secondary amine (R-NH₂)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Ethyl acetate

Hexanes

Procedure:

To a solution of 6-Amino-4-chloronicotinic acid (1.0 eq) in anhydrous DMF, add the

desired amine (1.1 eq) and DIPEA (3.0 eq).

Stir the mixture at room temperature for 10 minutes.

Add HATU (1.2 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC

or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

gradient of ethyl acetate in hexanes to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling at the 4-Chloro
Position
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an

aryl or heteroaryl moiety at the 4-position of the pyridine ring.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction with broad functional

group tolerance.[7][8] This transformation allows for the introduction of substituents that can

occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and

selectivity.

Materials:

6-Amino-4-(substituted)nicotinamide (from Protocol 1)

Arylboronic acid or arylboronic acid pinacol ester

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane

(Pd(dppf)Cl₂)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate
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Procedure:

In a reaction vessel, combine the 6-amino-4-(substituted)nicotinamide (1.0 eq), the

arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three

times.

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring the reaction by TLC

or LC-MS.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel or preparative HPLC

to yield the final kinase inhibitor candidate.

Further Applications and Synthetic Diversification
The versatility of 6-Amino-4-chloronicotinic acid extends beyond the synthesis of kinase

inhibitors. The reactive handles on the scaffold can be utilized in a multitude of ways to

generate diverse molecular architectures for various therapeutic targets.

Functionalization of the 6-Amino Group
The amino group can be a key point for diversification. For instance, it can be acylated with

various acid chlorides or activated carboxylic acids, or it can undergo reductive amination with

aldehydes or ketones.

Reaction Pathway for Amino Group Functionalization
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6-Amino-4-chloronicotinic acid

Acylation

RCOCl, Base

Reductive Amination

RCHO, NaBH(OAc)3

6-Acylamino derivative 6-Alkylamino derivative
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Caption: Diversification via amino group modification.

Exploiting the 4-Chloro Position for SNAr Reactions
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at

the 4-position. This allows for the introduction of various nucleophiles, such as amines, thiols,

and alkoxides, providing access to a wide range of substituted pyridines.

Conclusion and Future Perspectives
6-Amino-4-chloronicotinic acid represents a promising, yet largely untapped, resource for

medicinal chemists. Its unique arrangement of three distinct functional groups on a pyridine

core provides a powerful platform for the synthesis of diverse and complex small molecules.

The protocols outlined in this guide, while based on established and reliable chemical

transformations, are intended to serve as a foundation for the creative exploration of this

versatile scaffold. As the demand for novel therapeutic agents continues to grow, the strategic

utilization of such highly functionalized building blocks will be instrumental in accelerating the

drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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